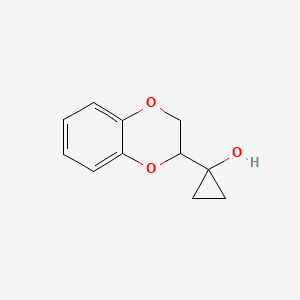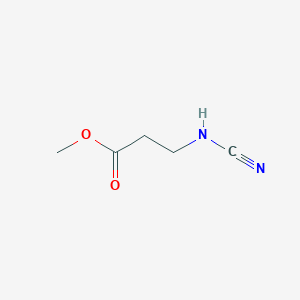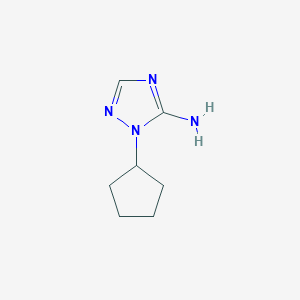
1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol (DBCP) is a heterocyclic organic compound that is used in a variety of scientific applications. It is a cyclic ether with a five-membered ring containing two oxygen atoms and a nitrogen atom. DBCP is a colorless, crystalline solid at room temperature and is soluble in organic solvents such as ethanol and methanol. It is a versatile compound that has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol is widely used in scientific research due to its wide range of applications. It is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of a range of heterocyclic compounds, such as pyridines, quinolines, and indoles. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol is not well understood. It is believed to act as a nucleophile, attacking the electron-rich aromatic ring of the substrate. This reaction results in the formation of an intermediate which is then further transformed into the desired product. The reaction is typically conducted in a polar solvent such as dimethylformamide (DMF).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It has been shown to have some toxic effects in animals, including liver and kidney damage. It has also been shown to be a mutagen and a carcinogen in animals. However, there is limited research on the effects of this compound in humans and more research is needed to determine the potential health risks associated with its use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol in laboratory experiments are that it is a versatile compound that can be used in a variety of synthetic reactions. It is also relatively easy to obtain and is relatively inexpensive. The main limitation of using this compound in laboratory experiments is that it is toxic and can cause health risks if not handled properly.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol. These include further research into its biochemical and physiological effects, as well as its potential applications in pharmaceuticals, pesticides, and other organic compounds. Additionally, further research could be conducted into the mechanism of action of this compound, as well as into the development of safer methods for its synthesis and use. Finally, further research could be conducted into the potential uses of this compound in coordination chemistry and the synthesis of polymers.
Métodos De Síntesis
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol is typically accomplished through a nucleophilic aromatic substitution reaction using a suitable nucleophile such as an amine or a thiol. The reaction is typically conducted in a polar solvent such as dimethylformamide (DMF). The reaction is typically conducted at a temperature of 80-100°C for a period of several hours. The reaction is usually complete within 12-24 hours. The product is then isolated by precipitation or chromatography.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(5-6-11)10-7-13-8-3-1-2-4-9(8)14-10/h1-4,10,12H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWELGWSARAVBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2COC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)

![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)








![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate](/img/structure/B6615237.png)